REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([Br:9])=[C:4]([CH3:10])[N:3]=1.[N+:11]([O-])([OH:13])=[O:12]>S(=O)(=O)(O)O>[NH2:1][C:2]1[C:7]([N+:11]([O-:13])=[O:12])=[C:6]([CH3:8])[C:5]([Br:9])=[C:4]([CH3:10])[N:3]=1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(C(=C1)C)Br)C
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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1.3 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
cooling in ice
|
Type
|
CUSTOM
|
Details
|
is brought to 55° C.
|
Type
|
TEMPERATURE
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Details
|
to maintain the temperature between 55° and 60° C
|
Type
|
ADDITION
|
Details
|
the mixture is then poured
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
CUSTOM
|
Details
|
The product is precipitated by addition of 40% sodium hydroxide
|
Type
|
FILTRATION
|
Details
|
It is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
3.7 g of product are thus collected
|
Type
|
CUSTOM
|
Details
|
The product is recrystallized from 95° C. ethanol
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=C(C(=C1[N+](=O)[O-])C)Br)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |